1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Description
Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, organoboron compounds are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthetic Methodologies
Research by Zhou et al. (2021) developed a high yield synthetic method for a compound closely related to the requested molecule. This work is crucial for understanding the synthetic pathways that could potentially apply to the target compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in its synthesis (Zhou et al., 2021).
Anticancer Applications
The search for novel anticancer agents led to the discovery of compounds that share structural similarities with the target molecule. For instance, compounds developed by Schroeder et al. (2009) as Met kinase inhibitors demonstrate the potential of similar compounds in cancer therapy, indicating that the target molecule could also possess significant anticancer properties (Schroeder et al., 2009).
Neurological Imaging
Research on compounds like 18F-Mefway for PET imaging of serotonin 1A receptors (Choi et al., 2015) indicates that structurally related molecules could be utilized in neurological studies and diagnostics, emphasizing the role of chemical modifications in enhancing imaging capabilities (Choi et al., 2015).
Molecular Interaction Studies
The study of hydrogen bonding in anticonvulsant enaminones (Kubicki et al., 2000) provides insight into the molecular interactions that could be relevant for the target compound. Understanding these interactions is essential for predicting the compound's behavior in biological systems and its potential applications in drug design (Kubicki et al., 2000).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-16-7-5-15(6-8-16)20(9-10-20)19(24)23-13-14-3-1-11-22-18(14)17-4-2-12-25-17/h1-8,11-12H,9-10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXXOVWSKPHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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